

In-Depth NMR Characterization of Crystal Violet Lactone: A Technical Guide

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Compound of Interest

Compound Name: *Crystal violet lactone*

Cat. No.: *B075003*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of **crystal violet lactone** (CVL), a leuco dye widely utilized in applications such as carbonless copy paper and thermochromic materials. A thorough understanding of its spectroscopic properties is essential for quality control, structural verification, and the development of new applications. This document compiles available ^1H and ^{13}C NMR data, outlines experimental protocols for spectral acquisition, and presents a structural diagram with key atom numbering for clear data correlation.

^1H and ^{13}C NMR Spectral Data

The structural complexity of **crystal violet lactone**, featuring multiple aromatic rings and N-methyl groups, results in a detailed NMR spectrum. The data presented below is based on spectra obtained in deuterated chloroform (CDCl_3), a common solvent for this compound.

Table 1: ^1H NMR Spectroscopic Data for **Crystal Violet Lactone** in CDCl_3

Atom Number(s)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1', H-1''	7.15	d	8.9	4H
H-2', H-2''	6.62	d	8.9	4H
H-4	7.45	d	8.5	1H
H-5	6.85	dd	8.5, 2.2	1H
H-7	6.68	d	2.2	1H
N(CH ₃) ₂ (on phthalide)	3.01	s	-	6H
N(CH ₃) ₂ (on phenyl rings)	2.92	s	-	12H

Note: The assignments are based on typical chemical shifts for similar structures. Definitive assignments would require 2D NMR experiments.

Table 2: ¹³C NMR Spectroscopic Data for **Crystal Violet Lactone** in CDCl₃

Atom Number(s)	Chemical Shift (δ , ppm)
C=O	168.6
C-5a	153.2
C-3' (x2)	149.0
C-7a	146.8
C-1" (x2)	134.4
C-3a	129.2
C-2' (x2)	128.2
C-4	124.9
C-7	118.9
C-1' (x2)	111.4
C-5	110.8
C-3	91.9
N(CH ₃) ₂ (on phthalide)	41.0
N(CH ₃) ₂ (on phenyl rings)	40.5

Note: The assignments are based on typical chemical shifts for similar structures. Definitive assignments would require further 2D NMR experiments like HMQC and HMBC.

Experimental Protocols

The following provides a generalized yet detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of **crystal violet lactone**.

Sample Preparation

- Analyte: **Crystal violet lactone** (purity $\geq 97\%$).

- Solvent: Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Procedure:
 - Accurately weigh approximately 10-20 mg of **crystal violet lactone** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.7 mL of CDCl_3 to the vial.
 - Gently agitate the vial to ensure complete dissolution of the solid. A brief period in an ultrasonic bath may be used if necessary.
 - Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
 - Ensure the solution height in the NMR tube is approximately 4-5 cm.

NMR Spectrometer and Parameters

- Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).

For ^1H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Parameters:
 - Spectral Width (SW): ~16 ppm
 - Number of Scans (NS): 16 to 64 (signal-to-noise dependent)
 - Relaxation Delay (D1): 1-2 seconds
 - Acquisition Time (AQ): ~3-4 seconds
- Processing:

- Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform Fourier transformation.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

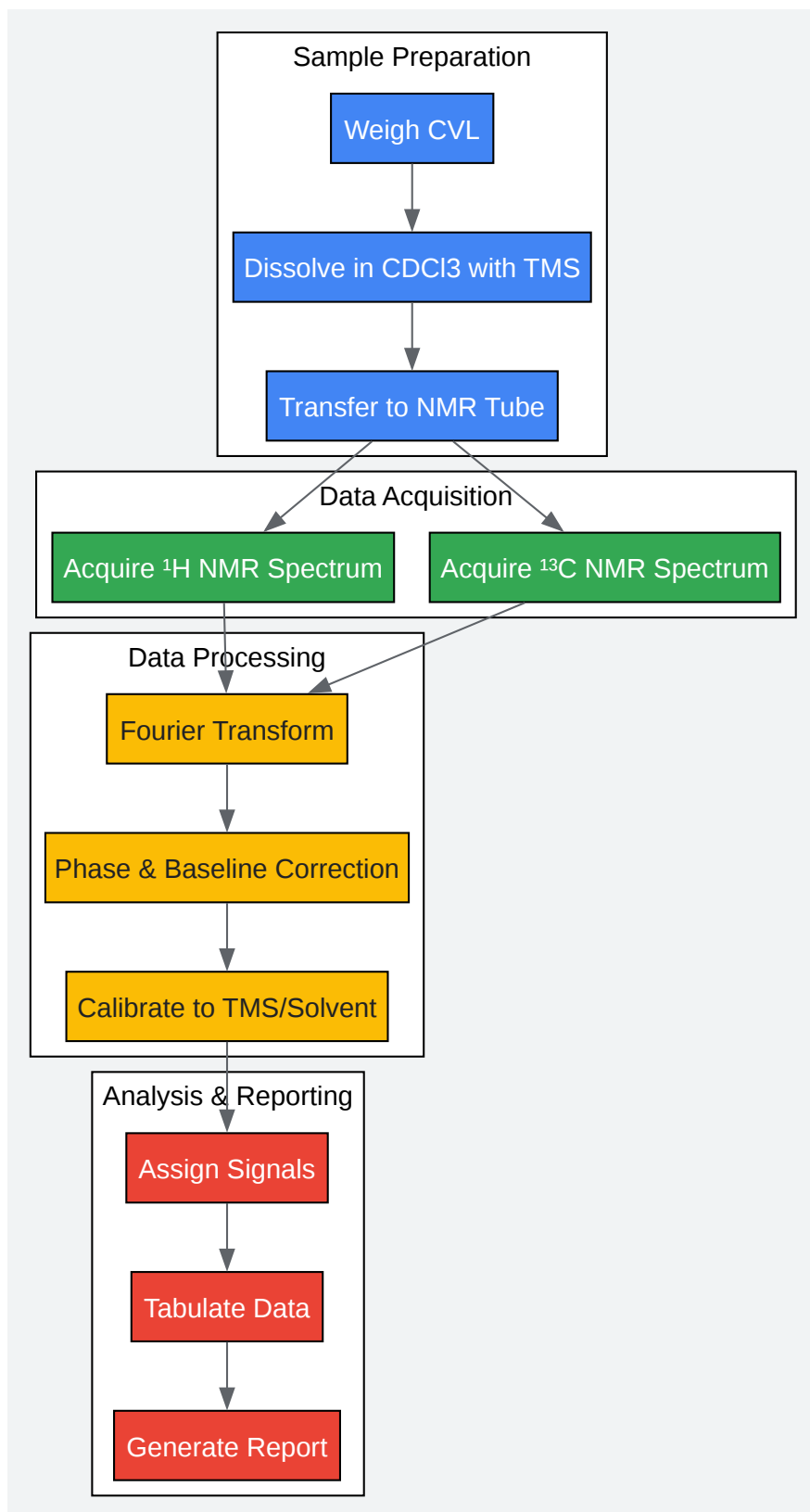
For ^{13}C NMR:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Acquisition Parameters:
 - Spectral Width (SW): ~200-220 ppm
 - Number of Scans (NS): 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay (D1): 2 seconds
 - Acquisition Time (AQ): ~1-2 seconds
- Processing:
 - Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
 - Perform Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the CDCl_3 solvent peak at 77.16 ppm.

Mandatory Visualization

The following diagrams illustrate the chemical structure of **crystal violet lactone** with atom numbering for NMR signal assignment and a logical workflow for its NMR characterization.

Caption: Chemical structure of **crystal violet lactone** with atom numbering.



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Caption: Experimental workflow for NMR characterization of **crystal violet lactone**.

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